molecular formula C22H30O4 B136778 Isometachromin CAS No. 145401-37-2

Isometachromin

Cat. No. B136778
M. Wt: 358.5 g/mol
InChI Key: QWVBWKKUVQTKEX-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isometachromin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants and has been studied extensively for its potential use in treating a wide range of diseases. In

Mechanism Of Action

The mechanism of action of Isometachromin is not fully understood. However, studies have shown that it can modulate various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. Isometachromin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. It also activates the Nrf2 pathway, which is involved in antioxidant defense.

Biochemical And Physiological Effects

Isometachromin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Isometachromin has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

Isometachromin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. It is also relatively stable and can be stored for long periods. However, Isometachromin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for Isometachromin research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Isometachromin can protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Isometachromin has been shown to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. Finally, Isometachromin has potential applications in the food industry as a natural preservative and antioxidant.
Conclusion:
In conclusion, Isometachromin is a naturally occurring compound that has potential therapeutic properties. It has been studied extensively for its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. Isometachromin has several advantages for lab experiments, but also has some limitations. There are several future directions for Isometachromin research, including its potential use in treating neurodegenerative diseases, metabolic disorders, and as a natural preservative and antioxidant in the food industry.

Scientific Research Applications

Isometachromin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. Studies have also shown that Isometachromin can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.

properties

CAS RN

145401-37-2

Product Name

Isometachromin

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(9-11-17-15(2)7-6-12-22(17,3)4)8-10-16-20(24)18(23)13-19(26-5)21(16)25/h7-8,13,17,24H,6,9-12H2,1-5H3/b14-8+

InChI Key

QWVBWKKUVQTKEX-RIYZIHGNSA-N

Isomeric SMILES

CC1=CCCC(C1CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)(C)C

SMILES

CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C

Canonical SMILES

CC1=CCCC(C1CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)(C)C

synonyms

isometachromin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isometachromin
Reactant of Route 2
Isometachromin
Reactant of Route 3
Isometachromin
Reactant of Route 4
Isometachromin
Reactant of Route 5
Reactant of Route 5
Isometachromin
Reactant of Route 6
Isometachromin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.